7-bromo-N-(2,4-dimethoxyphenyl)-1-benzoxepine-4-carboxamide is a synthetic organic compound classified within the benzoxepine family, which is notable for its diverse biological activities. This compound features a bromine atom and a dimethoxyphenyl group, contributing to its unique chemical properties and potential therapeutic applications. Its molecular formula is , with a molecular weight of approximately 404.25 g/mol .
The synthesis of 7-bromo-N-(2,4-dimethoxyphenyl)-1-benzoxepine-4-carboxamide typically involves several steps:
The synthetic routes may involve the following reagents and conditions:
The molecular structure of 7-bromo-N-(2,4-dimethoxyphenyl)-1-benzoxepine-4-carboxamide can be represented by the following:
COC1=CC(=C(C=C1)NC(=O)C2=CC(=O)C3=C(O2)C=C(C=C3)Br)OC
HAKXFWYQONRWIX-UHFFFAOYSA-N
.The compound's structural features include:
7-bromo-N-(2,4-dimethoxyphenyl)-1-benzoxepine-4-carboxamide can participate in various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 7-bromo-N-(2,4-dimethoxyphenyl)-1-benzoxepine-4-carboxamide involves interactions with specific molecular targets, potentially modulating enzyme or receptor activities. This compound may inhibit enzymes related to inflammatory pathways or cancer progression, suggesting therapeutic potential in these areas .
Key chemical properties include:
Relevant data indicate that the compound's unique structure contributes significantly to its reactivity and potential biological activities .
7-bromo-N-(2,4-dimethoxyphenyl)-1-benzoxepine-4-carboxamide has potential applications in scientific research, particularly in pharmacology and medicinal chemistry. Its unique chemical structure suggests it may serve as a lead compound for developing new therapeutic agents targeting inflammation and cancer pathways. Further studies could explore its efficacy and safety profiles in biological systems .
CAS No.:
CAS No.: 7196-09-0
CAS No.: 51576-08-0
CAS No.:
CAS No.:
CAS No.: 207740-41-8